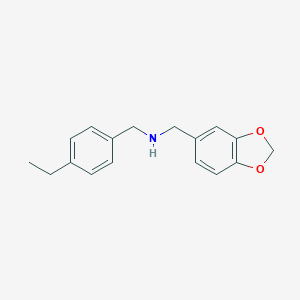

(1,3-苯并二氧杂环戊烯-5-基甲基)(4-乙基苄基)胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine” is a chemical compound with the CAS Number: 1609400-82-9 . It has a molecular weight of 350.26 . The IUPAC name for this compound is N-(1,3-benzodioxol-5-ylmethyl)-N-(4-ethylbenzyl)amine hydrobromide .

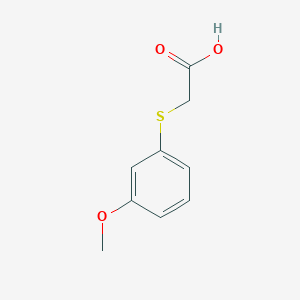

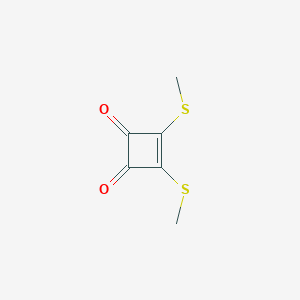

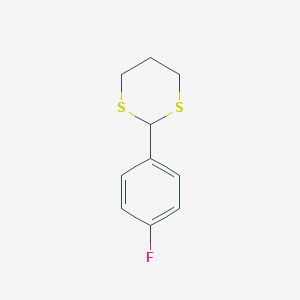

Molecular Structure Analysis

The InChI code for this compound is 1S/C17H19NO2.BrH/c1-2-13-3-5-14 (6-4-13)10-18-11-15-7-8-16-17 (9-15)20-12-19-16;/h3-9,18H,2,10-12H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . More detailed physical and chemical properties are not available in the sources I found.科学研究应用

抗癌研究

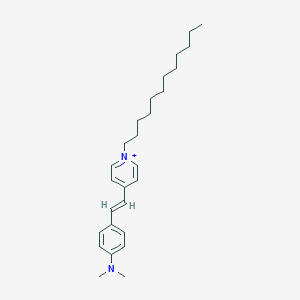

该化合物因其在抗癌治疗中的潜力而被探索。 一系列衍生物已被合成并评估其对各种癌细胞系的活性,包括前列腺癌 (LNCaP)、胰腺癌 (MIA PaCa-2) 和急性白血病细胞。 这些研究旨在设计出在癌细胞和正常细胞之间表现出良好选择性的化合物,其中一些化合物显示出有希望的 IC50 值,表明其具有有效的生长抑制特性 .

药物设计与合成

(1,3-苯并二氧杂环戊烯-5-基甲基)(4-乙基苄基)胺的结构基序在药物设计中用作支架。 它用于通过 Pd 催化的 C-N 交叉偶联等过程创建新的化合物,然后评估其各种生物活性 .

作用机制

- Indoles, such as those containing the 1,3-benzodioxol-5-ylmethyl moiety, have been studied for their anticancer activity. Microtubules and tubulin proteins are common targets for antitumor agents .

Target of Action

Mode of Action

Pharmacokinetics (ADME)

Result of Action

实验室实验的优点和局限性

(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine has a number of advantages and limitations for lab experiments. One of the main advantages of (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine is its high solubility in water, which makes it easy to work with in the lab. Additionally, (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine is relatively stable in both acidic and basic solutions, making it suitable for a variety of experiments. However, (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine is also sensitive to light and heat, so it must be handled carefully in the lab.

未来方向

(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine has a wide range of potential applications in the medical and scientific fields. In the future, (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine could be used to develop new drugs for the treatment of neurological disorders, such as depression and anxiety. Additionally, (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine could be used to study the effects of drugs on the brain, as well as to identify potential targets for cancer therapies. Finally, (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine could be used to develop new treatments for a variety of other conditions, such as chronic pain and inflammation.

合成方法

(1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine is synthesized through a two-step process. The first step involves the reaction of 4-ethylbenzyl alcohol with 1,3-benzodioxol-5-ylmethyl chloride in the presence of a base such as potassium carbonate. This reaction results in the formation of a 1,3-benzodioxol-5-ylmethyl ester, which can then be hydrolyzed to form (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine. The second step involves the reaction of the (1,3-Benzodioxol-5-ylmethyl)(4-ethylbenzyl)amine with a base such as potassium carbonate to form the desired product.

安全和危害

属性

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-(4-ethylphenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2/c1-2-13-3-5-14(6-4-13)10-18-11-15-7-8-16-17(9-15)20-12-19-16/h3-9,18H,2,10-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWOPODOWUMOAKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNCC2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60353347 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-ethylphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

504432-21-7 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-[(4-ethylphenyl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60353347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。